Cas no 1994713-06-2 (N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide)
N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-[1-(Hydroxymethyl)cyclopropyl]ethyl]-2-propenamide
- N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide
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- Inchi: 1S/C9H15NO2/c1-2-8(12)10-6-5-9(7-11)3-4-9/h2,11H,1,3-7H2,(H,10,12)
- InChI Key: RJGZQRHHDVXMHP-UHFFFAOYSA-N
- SMILES: C(NCCC1(CO)CC1)(=O)C=C
Experimental Properties
- Density: 1.068±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 353.6±24.0 °C(Predicted)
- pka: 15.00±0.46(Predicted)
N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26573481-0.05g |
N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}prop-2-enamide |
1994713-06-2 | 90% | 0.05g |
$768.0 | 2023-09-14 | |
| Enamine | EN300-26573481-0.1g |
N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}prop-2-enamide |
1994713-06-2 | 90% | 0.1g |
$804.0 | 2023-09-14 | |
| Enamine | EN300-26573481-0.25g |
N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}prop-2-enamide |
1994713-06-2 | 90% | 0.25g |
$840.0 | 2023-09-14 | |
| Enamine | EN300-26573481-0.5g |
N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}prop-2-enamide |
1994713-06-2 | 90% | 0.5g |
$877.0 | 2023-09-14 | |
| Enamine | EN300-26573481-1g |
N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}prop-2-enamide |
1994713-06-2 | 90% | 1g |
$914.0 | 2023-09-14 | |
| Enamine | EN300-26573481-2.5g |
N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}prop-2-enamide |
1994713-06-2 | 90% | 2.5g |
$1791.0 | 2023-09-14 | |
| Enamine | EN300-26573481-5g |
N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}prop-2-enamide |
1994713-06-2 | 90% | 5g |
$2650.0 | 2023-09-14 | |
| Enamine | EN300-26573481-10g |
N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}prop-2-enamide |
1994713-06-2 | 90% | 10g |
$3929.0 | 2023-09-14 |
N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide
Introduction to N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide (CAS No: 1994713-06-2)
N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide, identified by its CAS number 1994713-06-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a cyclopropyl group and an amide functionality makes it a promising candidate for further investigation, particularly in the context of medicinal chemistry and bioorganic synthesis.
The compound's structure consists of a prop-2-enamide moiety attached to a 2-1-(hydroxymethyl)cyclopropylethyl group. This configuration suggests that the molecule may exhibit interesting physicochemical properties, such as solubility, stability, and interaction with biological targets. The cyclopropyl ring, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. Additionally, the hydroxymethyl substituent introduces a potential site for hydrogen bonding or other forms of molecular interaction, which could be exploited in the design of novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide represents a fascinating example of how structural diversity can lead to novel pharmacological activity. Researchers have been exploring its potential as a lead compound for the discovery of new drugs targeting neurological disorders, inflammatory conditions, and other therapeutic areas. The amide group in its structure is particularly relevant, as amides are common motifs in bioactive molecules due to their versatility in forming hydrogen bonds and their ability to interact with biological receptors.
The synthesis of N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include the formation of the cyclopropyl ring, the introduction of the hydroxymethyl group, and the installation of the amide bond. Advances in synthetic methodologies have enabled chemists to access complex structures like this one with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been particularly useful in constructing the desired framework.
The pharmacological evaluation of N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide has revealed several intriguing properties. In vitro studies have shown that it can interact with specific proteins and enzymes, suggesting potential therapeutic effects. For instance, preliminary data indicate that it may inhibit certain kinases or modulate neurotransmitter receptors. These findings are consistent with the growing body of evidence supporting the use of structurally diverse molecules in drug discovery. The compound's ability to engage with multiple biological targets makes it an attractive candidate for further development.
The chemical properties of N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide also make it a valuable tool for mechanistic studies. By understanding how this molecule interacts with biological systems at a molecular level, researchers can gain insights into drug-receptor binding mechanisms and develop more effective drugs. Additionally, computational methods such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict how this compound might behave in different environments. These computational approaches complement experimental data and provide a more comprehensive understanding of its behavior.
In conclusion, N-{2-1-(hydroxymethyl)cyclopropylethyl}prop-2-enamide (CAS No: 1994713-06-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated interactions with biological targets make it an exciting candidate for further investigation. As our understanding of chemical biology continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapies for human diseases.
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